5-Methylidenepyrazin-2-one
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Overview
Description
5-Methylidenepyrazin-2-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by a pyrazine ring with a methylidene group at the 5-position, makes it an interesting compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidenepyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methylidenepyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
5-Methylidenepyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-Methylidenepyrazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazine: A simpler structure without the methylidene group.
2-Methylpyrazine: Contains a methyl group at the 2-position instead of a methylidene group.
5-Methylpyrazine-2-one: Similar structure but with a methyl group instead of a methylidene group at the 5-position.
Uniqueness
5-Methylidenepyrazin-2-one is unique due to the presence of the methylidene group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H4N2O |
---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
5-methylidenepyrazin-2-one |
InChI |
InChI=1S/C5H4N2O/c1-4-2-7-5(8)3-6-4/h2-3H,1H2 |
InChI Key |
JHKNCFKIPWAPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=O)C=N1 |
Origin of Product |
United States |
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